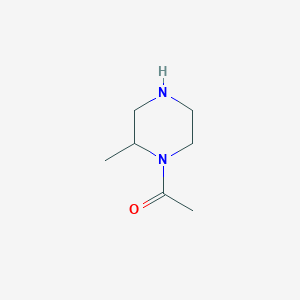

1-(2-Methyl-piperazin-1-yl)-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-5-8-3-4-9(6)7(2)10/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVQFYLHOZQHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296270 | |

| Record name | 1-(2-Methyl-1-piperazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110842-64-3 | |

| Record name | 1-(2-Methyl-1-piperazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110842-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-1-piperazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methyl Piperazin 1 Yl Ethanone

Historical Evolution of Synthetic Approaches to Substituted Piperazines

The synthesis of piperazine (B1678402) and its derivatives has been a subject of interest for over a century due to their broad applications, particularly in pharmaceuticals. iitm.ac.inresearchgate.net Historically, methods for constructing the piperazine ring were the primary focus. Early approaches often involved the cyclization of difunctionalized aliphatic precursors. For instance, the reaction of ethylenediamine (B42938) with 1,2-dihaloethanes was a foundational method for producing the parent piperazine ring.

Over time, the need for more complex and specifically substituted piperazines drove the development of more sophisticated synthetic routes. nih.gov These included methods starting from α-amino acids, allowing for the introduction of substituents and control of stereochemistry. acs.org The evolution of synthetic strategies has been marked by a continuous search for higher yields, greater efficiency, and milder reaction conditions. The development of protecting group strategies was a significant leap forward, enabling selective functionalization of the two nitrogen atoms within the piperazine core. This historical progression laid the groundwork for the targeted synthesis of specific derivatives like 1-(2-methyl-piperazin-1-yl)-ethanone.

Classical Synthetic Routes to this compound

The most direct and classical approach to synthesizing this compound involves the N-acylation of its precursor, 2-methylpiperazine (B152721). This strategy is divided into the synthesis of the precursor itself and the subsequent acylation reaction.

The introduction of an acetyl group onto the piperazine nitrogen is a standard N-acylation reaction. In the case of 2-methylpiperazine, which has two secondary amine groups, mono-acylation is desired. The nitrogen at position 1 is generally less sterically hindered than the nitrogen at position 4 (adjacent to the methyl group), making it the more likely site of acylation.

The reaction typically involves treating 2-methylpiperazine with an acetylating agent such as acetyl chloride or acetic anhydride. The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on one of the piperazine's nitrogen atoms attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (chloride in the case of acetyl chloride, or acetate (B1210297) for acetic anhydride) to yield the N-acetylated product.

The choice of reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to favor the formation of the mono-acetylated product and minimize the di-acetylated byproduct. google.com

Table 1: Typical Conditions for N-Acylation of Piperazines

| Acetylating Agent | Solvent | Base | Temperature | Typical Yield |

|---|---|---|---|---|

| Acetyl Chloride | Dichloromethane (B109758) (DCM) | Triethylamine (B128534) (TEA) | 0 °C to room temp. | High |

| Acetic Anhydride | Acetic Acid | None (solvent acts as acid catalyst) | Room temp. to reflux | Moderate to High |

This table presents generalized conditions for N-acylation reactions.

The key precursor for the target molecule is 2-methylpiperazine. A common method for its synthesis involves the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA). iitm.ac.in This process can be achieved through various means, including photocatalytic reactions using semiconductor-zeolite composite catalysts. iitm.ac.in In this method, UV irradiation of N-β-HPEDA in the presence of a catalyst like TiO2–Hβ promotes cyclization, dehydration, and dehydrogenation to form 2-methylpiperazine. iitm.ac.in

Another classical route to 2-methylpiperazine involves the reduction of a diketopiperazine intermediate, which can be formed from the cyclization of dipeptides. For instance, a dipeptide formed from alanine (B10760859) and glycine (B1666218) can be cyclized and subsequently reduced to yield 2-methylpiperazine. tandfonline.com

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have introduced more efficient and selective methods for preparing substituted piperazines and their derivatives.

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. For the N-acylation step, catalytic amounts of acetic acid can be used to promote the reaction between an amine and an ester like ethyl acetate, offering a milder and more atom-economical alternative to traditional acylating agents. rsc.org

Furthermore, catalytic methods have been developed for the synthesis of the substituted piperazine ring itself. Palladium-catalyzed reactions, for example, allow for the modular synthesis of highly substituted piperazines from various diamine components and propargyl units under mild conditions. acs.org Copper-catalyzed reactions using stannyl (B1234572) amine protocol (SnAP) reagents with aldehydes also provide a facile, one-step route to C-substituted piperazines. ethz.ch While these methods provide C-substituted piperazines, the principles of catalytic efficiency are broadly applicable to the synthesis of related heterocyclic compounds.

The presence of a methyl group at the C2 position makes this compound a chiral molecule, existing as two enantiomers: (R)- and (S)-1-(2-methyl-piperazin-1-yl)-ethanone. For many pharmaceutical applications, it is crucial to synthesize a single, pure enantiomer. Stereoselective synthesis can be achieved through two main strategies:

Resolution of a Racemic Mixture: The racemic 2-methylpiperazine precursor can be synthesized and then separated into its individual enantiomers using a chiral resolving agent. This forms diastereomeric salts that can be separated by crystallization, followed by liberation of the pure enantiomer. researchgate.net

Asymmetric Synthesis: A more elegant approach is to build the molecule from a chiral starting material, preserving the stereochemistry throughout the synthesis. An improved synthesis for enantiomerically pure (R)- and (S)-2-methylpiperazine starts from the corresponding enantiomers of N-Boc-alanine. tandfonline.com The process involves peptide coupling with ethyl N-benzylglycinate, cyclization to a diketopiperazine, reduction with lithium aluminum hydride, and finally, catalytic debenzylation to yield the desired enantiomerically pure 2-methylpiperazine. tandfonline.com This chiral precursor can then be acylated as described previously to produce the target enantiomerically pure this compound. achemblock.com The use of chiral auxiliaries, such as (R)-phenylglycinol, has also been employed to control the stereochemistry during the synthesis of chiral piperazines. rsc.org

Optimization of Reaction Conditions and Yields

The synthesis of this compound, primarily achieved through the N-acetylation of 2-methylpiperazine, is highly dependent on the careful control of various reaction parameters. The most common and direct method involves nucleophilic acylation, where 2-methylpiperazine is treated with an acetylating agent.

Key variables that are optimized include the choice of acetylating agent, solvent, catalyst (typically a base), temperature, and reaction time. A prevalent laboratory-scale synthesis utilizes acetyl chloride as the acetylating agent in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is often conducted in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at temperatures ranging from 0°C to room temperature (25°C). Under these conditions, the reaction kinetics are typically rapid, often reaching completion in under two hours, with reported yields between 74% and 86%. evitachem.com

Optimization studies focus on maximizing this yield while ensuring high purity of the final product. This involves a systematic variation of the parameters mentioned. For instance, the molar ratio of the reactants and the base is critical. An excess of the base can drive the reaction to completion but may complicate the purification process. The choice of solvent can also influence reaction rate and yield, with solvents capable of dissolving both the reactants and intermediates being preferred. Temperature control is crucial to manage the exothermicity of the reaction and prevent the formation of side products.

Below is a data table summarizing typical reaction conditions for the nucleophilic acylation of 2-methylpiperazine.

| Parameter | Condition | Reported Yield (%) | Reference |

| Starting Material | 2-Methylpiperazine | 74-86 | evitachem.com |

| Acetylating Agent | Acetyl Chloride | 74-86 | evitachem.com |

| Base/Catalyst | Triethylamine | 74-86 | evitachem.com |

| Solvent | Dichloromethane (CH₂Cl₂) | 74-86 | evitachem.com |

| Temperature (°C) | 0–25 | 74-86 | evitachem.com |

| Reaction Time (h) | < 2 | 74-86 | evitachem.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. unibo.it This involves developing methodologies that are safer, more energy-efficient, and generate less waste. Key areas of focus include the use of greener reagents and solvents, and the implementation of advanced process technologies like continuous-flow synthesis.

A significant advancement in the green N-acetylation of amines involves replacing hazardous and toxic carboxylic acid derivatives, such as acetyl chloride, with safer alternatives. mdpi.com Acetonitrile (B52724), a common and relatively benign solvent, can also serve as the acetylating agent in the presence of a suitable catalyst. This approach eliminates the need for corrosive reagents and the production of acidic byproducts.

One innovative method employs a continuous-flow reactor packed with an alumina (B75360) catalyst. mdpi.com In this system, a solution of the amine in acetonitrile is passed through the heated catalyst bed. The optimization of this process has identified ideal conditions at a temperature of 200°C and a pressure of 50 bar, which can achieve high conversion rates. mdpi.com This method offers several advantages aligned with green chemistry:

Atom Economy: Utilizes acetonitrile as both solvent and reagent, improving atom economy.

Safety: Avoids the use of highly reactive and corrosive acetyl chloride.

Waste Reduction: Eliminates the formation of hydrochloride salt byproducts, simplifying purification to simple evaporation of the solvent. mdpi.com

Energy Efficiency: Continuous-flow reactors offer superior heat exchange and control, potentially reducing energy consumption compared to batch processes. unibe.ch

Catalyst Reusability: The solid alumina catalyst can be reused, reducing waste and cost. mdpi.com

The table below compares the traditional synthesis method with a greener, continuous-flow alternative.

| Feature | Traditional Method (Acetyl Chloride) | Green Continuous-Flow Method | Reference |

| Acetylating Agent | Acetyl Chloride (Corrosive) | Acetonitrile (Less Hazardous) | evitachem.commdpi.com |

| Solvent | Dichloromethane (Chlorinated) | Acetonitrile | evitachem.commdpi.com |

| Catalyst | Triethylamine (Liquid Base) | Alumina (Solid, Reusable) | evitachem.commdpi.com |

| Byproducts | Triethylamine Hydrochloride (Salt Waste) | None (or minimal) | evitachem.commdpi.com |

| Process Type | Batch | Continuous-Flow | mdpi.com |

| Purification | Aqueous wash, extraction | Solvent evaporation | mdpi.com |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, reflecting a broader trend in the chemical and pharmaceutical industries. unibo.itmdpi.com

Derivatization and Structural Modification of 1 2 Methyl Piperazin 1 Yl Ethanone

Synthesis of Analogs with Modifications on the Piperazine (B1678402) Ring

The structure of 1-(2-Methyl-piperazin-1-yl)-ethanone features a secondary amine at the N-4 position of the piperazine ring, which is a prime site for derivatization. Standard synthetic methodologies can be employed to introduce a wide variety of substituents at this position. nih.gov

N-Alkylation and N-Arylation: The N-4 nitrogen can be readily functionalized through several established methods:

Nucleophilic Substitution: Reaction with various alkyl halides (e.g., benzyl (B1604629) bromide, substituted phenethyl bromides) or sulfonates in the presence of a base can yield N-alkylated derivatives. nih.gov

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an appropriate reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for introducing diverse alkyl groups. nih.gov

Buchwald-Hartwig Coupling: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions with aryl halides or triflates are commonly employed, allowing for the introduction of substituted phenyl, pyridinyl, or other heteroaromatic rings. nih.gov

These synthetic strategies enable the exploration of how different substituents at the N-4 position influence the molecule's properties. For instance, introducing aromatic rings can modulate factors like lipophilicity and potential for π-π stacking interactions with biological targets.

| Analog Structure | Modification Type | Synthetic Approach | Potential Rationale for Modification |

|---|---|---|---|

| 1-(4-Benzyl-2-methylpiperazin-1-yl)ethanone | N-Alkylation | Nucleophilic substitution with benzyl bromide | Introduce a bulky, hydrophobic group to probe steric limits of a binding site. |

| 1-(2-Methyl-4-phenylpiperazin-1-yl)ethanone | N-Arylation | Buchwald-Hartwig amination with bromobenzene | Explore electronic effects and potential for aromatic interactions. |

| 1-(2-Methyl-4-(pyridin-2-yl)piperazin-1-yl)ethanone | N-Heteroarylation | Buchwald-Hartwig or SNAr with 2-chloropyridine | Introduce a hydrogen bond acceptor and alter solubility. |

Synthesis of Analogs with Modifications on the Ethanone (B97240) Moiety

The ethanone group (-C(=O)CH₃) at the N-1 position also provides opportunities for structural modification. Changes to this part of the molecule can be achieved by altering the acylation agent used in the synthesis or by further reaction of the ketone functionality.

Acyl Group Variation: Instead of using an acetylating agent, various other acyl chlorides or anhydrides can be reacted with 2-methylpiperazine (B152721) (or its N-4 substituted derivatives) to generate analogs with different acyl groups. This allows for the extension of the carbon chain, or the introduction of cyclic or aromatic structures.

α-Carbon Functionalization: The methyl group of the ethanone moiety is amenable to functionalization. For example, α-halogenation can be performed, followed by nucleophilic substitution to introduce a variety of groups. The synthesis of 2-chloro-1-(piperazin-1-yl)ethanone derivatives has been reported as a common strategy to create reactive intermediates for further elaboration. nih.govnih.gov

| Analog Structure | Modification Type | Synthetic Approach | Potential Rationale for Modification |

|---|---|---|---|

| 1-(2-Methylpiperazin-1-yl)propan-1-one | Acyl Chain Extension | Acylation of 2-methylpiperazine with propanoyl chloride | Slightly increase lipophilicity and alter steric profile. |

| (2-Methylpiperazin-1-yl)(phenyl)methanone | Aryl Ketone Formation | Acylation of 2-methylpiperazine with benzoyl chloride | Introduce a large, rigid aromatic group for target interaction studies. |

| 2-Bromo-1-(2-methylpiperazin-1-yl)ethanone | α-Halogenation | Bromination of the parent ethanone | Create a reactive intermediate for further derivatization. |

Synthesis of Analogs with Combined Modifications

To generate a comprehensive library of compounds for biological screening, modifications from sections 3.1 and 3.2 can be combined. The synthetic sequence can be adapted depending on the desired final product and the reactivity of the intermediates. A common approach involves first substituting the N-4 position of 2-methylpiperazine, followed by acylation at the N-1 position. This two-step process allows for the systematic combination of various side chains on both nitrogen atoms of the piperazine core.

For example, 2-methylpiperazine can first be reacted with a specific alkyl halide to produce an N-4 substituted intermediate. This intermediate can then be acylated with a desired acyl chloride to yield a di-substituted analog. This modular approach is highly effective for building chemical diversity.

| Analog Structure | Piperazine Ring (N-4) Modification | Ethanone Moiety (N-1) Modification | Potential Rationale for Synthesis |

|---|---|---|---|

| (4-Benzyl-2-methylpiperazin-1-yl)(phenyl)methanone | Benzyl group | Benzoyl group | Combine bulky hydrophobic groups at both positions to target large, nonpolar binding pockets. |

| 1-(2-Methyl-4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | Pyridinyl group | Propanoyl group | Balance increased lipophilicity from the acyl chain with the polar pyridinyl group. |

| 2-Bromo-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone | Phenyl group | 2-Bromoacetyl group | Create a reactive probe with a defined N-4 substituent for covalent labeling studies. |

Investigating Structure-Activity Relationships (SAR) in In Vitro Biological Contexts

The systematic derivatization of this compound allows for the investigation of structure-activity relationships (SAR). By comparing the in vitro biological activity of the synthesized analogs, researchers can deduce which structural features are critical for potency and selectivity against a specific biological target.

Influence of Piperazine Ring Substituents: SAR studies on various classes of piperazine derivatives have shown that substituents on the piperazine ring are often crucial for their inhibitory activity. tandfonline.com The nature of the group at the N-4 position can significantly impact target binding. For example, SAR results for certain anticancer agents showed that the 4-position substituent of the piperazine ring had a significant effect on inhibitory activity. tandfonline.com The introduction of different aryl or alkyl groups can affect properties such as:

Target Affinity: The size, shape, and electronic properties of the substituent can either enhance or diminish binding to a target protein.

Influence of Ethanone Moiety Modifications: Modifications to the acyl group at the N-1 position also play a key role in defining the biological activity. Altering the size or nature of this group can:

Modulate Potency: In a series of sulfonylpiperazine analogs, changes to the amide portion of the molecule led to significant shifts in potency against neuronal nicotinic receptors. nih.gov

Impact Selectivity: The replacement of a simple acetyl group with a larger or more complex acyl moiety can introduce new interactions with a biological target, potentially leading to improved selectivity.

By testing a matrix of compounds with variations at both the N-1 and N-4 positions, a detailed SAR map can be constructed. For instance, in a hypothetical screen against a specific enzyme, one might find that a small, flexible alkyl group at N-1 is optimal, while a bulky, electron-rich aromatic ring at N-4 is required for high potency, as summarized in the hypothetical data below.

| N-1 Acyl Group | N-4 Substituent | Enzyme Inhibition (IC₅₀, µM) | Observed Trend |

|---|---|---|---|

| Acetyl | -H (Parent) | 50.2 | Baseline activity |

| Acetyl | -Benzyl | 15.8 | Increased potency with hydrophobic N-4 substituent. |

| Acetyl | -Phenyl | 22.4 | Aromatic N-4 substituent improves activity. |

| Benzoyl | -H (Parent) | 85.1 | Bulky N-1 acyl group is detrimental to activity. |

| Benzoyl | -Benzyl | 45.7 | Potency is reduced compared to smaller N-1 acyl groups, even with optimal N-4 group. |

These studies are fundamental in medicinal chemistry for optimizing a lead compound into a more potent and selective agent.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-(2-Methyl-piperazin-1-yl)-ethanone. The presence of a chiral center at the C2 position of the piperazine (B1678402) ring and restricted rotation around the N1-carbonyl bond result in a complex and informative set of spectra. Due to this complexity, the signals for the piperazine ring protons and carbons are often observed as distinct sets for different conformers or diastereotopic positions.

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are crucial for assigning the proton signals to their respective positions in the molecule. The presence of rotamers due to the amide bond can lead to the observation of two distinct sets of signals for the piperazine ring protons, designated as major (maj) and minor (min) conformers.

Key assignments include a singlet for the acetyl methyl protons and a doublet for the C2-methyl group. The piperazine ring protons appear as a series of complex multiplets in the 2.5-4.5 ppm range, reflecting their diastereotopic nature and intricate spin-spin coupling networks.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| H-3a, H-5a (maj/min) | 2.50 - 2.75 | m | 2H |

| H-3b, H-5b (maj/min) | 2.95 - 3.20 | m | 2H |

| H-6a (maj/min) | 3.45 - 3.70 | m | 1H |

| H-6b (maj/min) | 3.75 - 4.00 | m | 1H |

| H-2 (maj/min) | 4.20 - 4.50 | m | 1H |

| C(O)CH₃ | 2.12 | s | 3H |

| C2-CH₃ | 1.15 | d | 3H |

| N4-H | ~1.80 | br s | 1H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the acetyl group is significantly deshielded, appearing around 169 ppm. The carbons of the piperazine ring resonate in the 40-55 ppm region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is critical for unambiguous assignment of the piperazine ring carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C=O | 169.5 | None |

| C2 | 52.8 | Positive (CH) |

| C6 | 45.5 | Negative (CH₂) |

| C3 | 49.2 | Negative (CH₂) |

| C5 | 44.8 | Negative (CH₂) |

| C(O)CH₃ | 21.4 | Positive (CH₃) |

| C2-CH₃ | 16.0 | Positive (CH₃) |

Two-dimensional (2D) NMR experiments are essential for establishing the complete molecular connectivity and providing insights into the compound's conformation.

COSY (Correlation Spectroscopy): This experiment maps out the ¹H-¹H coupling networks, confirming the connectivity of protons within the piperazine ring. For example, it would show a clear correlation between the C2-proton and the protons on the adjacent C3 and C2-methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for this molecule would include the correlation from the acetyl methyl protons to the carbonyl carbon (C=O) and to the C2 and C6 carbons of the piperazine ring, confirming the site of acylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to investigate the preferred conformation of the piperazine ring and the rotational orientation of the N-acetyl group by identifying through-space interactions between different protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound and to study its fragmentation patterns, which can provide additional structural confirmation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass.

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1184 | 143.1182 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule at m/z 143.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecular structure. The fragmentation of N-acyl piperazines is characterized by specific cleavage patterns.

The primary fragmentation pathway involves the neutral loss of ketene (B1206846) (CH₂=C=O) from the acetyl group, leading to the formation of the protonated 2-methylpiperazine (B152721) ion. Subsequent fragmentation of the piperazine ring leads to several characteristic product ions.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 143.1 | 101.1 | C₂H₂O (Ketene) | Protonated 2-methylpiperazine |

| 101.1 | 70.1 | C₂H₃N (Aziridine) | [C₄H₈N]⁺ |

| 101.1 | 58.1 | C₂H₅N | [CH₃-CH=NH-CH₂]⁺ |

| 101.1 | 44.1 | C₃H₇N | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule. For this compound, the IR spectrum provides distinct absorption bands that are characteristic of its molecular structure. A significant feature in the vapor phase IR spectrum of related piperazine compounds is the presence of bands in the regions of 650–1700 cm⁻¹ and 2700–3100 cm⁻¹. auburn.edu

The most prominent absorption is due to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the range of 1630–1680 cm⁻¹. For instance, in various N-methylpiperazine chalcones, a strong C=O stretching band is observed around 1650 cm⁻¹. mdpi.com The region between 2700 and 3100 cm⁻¹ is characteristic of C-H stretching vibrations of the methyl and piperazine ring methylene (B1212753) groups. auburn.edu Variations in the substitution pattern on the piperazine ring can lead to differences in the IR spectra, particularly in the fingerprint region (650–1700 cm⁻¹), allowing for differentiation between isomers. auburn.edu

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1680 |

| C-H (Aliphatic) | Stretch | 2700 - 3100 |

| C-N | Stretch | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. In this compound, the acetyl group attached to the piperazine nitrogen acts as the primary chromophore. Generally, N-acetylated compounds exhibit characteristic absorption bands in the UV region.

Molecules with amide functionalities typically display two main electronic transitions: a lower-energy, less intense n→π* transition and a higher-energy, more intense π→π* transition. For N-acetylated photoswitches, the π→π* transition is observed in the range of 324–368 nm, while the weaker n→π* transition appears between 410–451 nm. beilstein-journals.orgdiva-portal.org The solvent can influence the position of these absorption maxima. For instance, the UV-Vis absorption wavelength of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone shows a redshift (bathochromic shift) in more polar solvents like DMSO compared to DCM. physchemres.org This is attributed to the increased polarity of the solvent. physchemres.org

Table 2: Expected Electronic Transitions for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π→π | Amide (-C=O)N- | Shorter wavelength, higher intensity |

| n→π | Amide (-C=O)N- | Longer wavelength, lower intensity |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. They allow for the detailed investigation of molecular properties at the electronic level, providing a basis for understanding and predicting chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscienceopen.com It is employed to determine various molecular properties by calculating the electron density. For a molecule like 1-(2-Methyl-piperazin-1-yl)-ethanone, DFT studies can elucidate key aspects of its reactivity and stability.

Typical parameters derived from DFT calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them helps to characterize the chemical reactivity and kinetic stability of the molecule. scienceopen.comresearchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. scienceopen.comnih.gov This is invaluable for predicting how the molecule will interact with other molecules or biological targets.

Atomic Charges: DFT can be used to calculate the partial charge on each atom, providing insight into the polarity and electrostatic interactions within the molecule. nih.gov

While specific DFT studies focused solely on this compound are not prominent in the literature, analyses of similar heterocyclic compounds demonstrate that these calculations provide a robust framework for understanding electronic properties. nih.govsemanticscholar.org

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule. For cyclic systems like the piperazine (B1678402) ring in this compound, this is particularly important. The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain.

The presence of substituents on the ring—an acetyl group at the 1-position and a methyl group at the 2-position—dictates the preferred orientation. The key question is whether the methyl group at the C2 position favors an axial or equatorial position. Computational studies on analogous 1-acyl 2-substituted piperazines have shown a consistent preference for the conformer where the 2-substituent is in the axial position. nih.gov This preference is often attributed to steric and electronic factors, which can make the axial conformation more stable than the equatorial one in these specific systems. nih.gov This finding is crucial as the preferred conformation governs how the molecule presents itself for intermolecular interactions. nih.gov

Table 1: Predicted Conformational Preference

| Compound | Substituent at C2 | Preferred Position |

|---|

This table is based on computational findings for the class of 1-acyl 2-substituted piperazines.

Quantum chemical methods, especially DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.govresearchgate.net For this compound, these predictions would be valuable for structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the definitive assignment of signals. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The computational prediction of the IR spectrum serves as a powerful tool to assign vibrational modes to specific functional groups and bonds within the molecule, such as the C=O stretch of the acetyl group or the C-N bonds of the piperazine ring. scienceopen.comsemanticscholar.org

Molecular Dynamics Simulations

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules, offering insights into dynamic processes.

The behavior of this compound in a solvent is critical for many of its potential applications. MD simulations can model the molecule in an explicit solvent box (e.g., water), allowing for the study of several dynamic properties. rsc.org These simulations could reveal:

Solvation Shell: How solvent molecules arrange around the solute.

Conformational Flexibility: How the piperazine ring and its substituents move and interconvert between different conformations over time.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the N-H group of the piperazine ring and solvent molecules.

Such simulations provide a molecular-level understanding of solubility and the influence of the solvent on the compound's conformational equilibrium. rsc.org

Many piperazine derivatives are designed to interact with biological targets like enzymes or receptors. nih.gov Computational methods such as molecular docking and MD simulations are essential tools in drug discovery to predict and analyze these interactions. nih.govnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (the molecule of interest) to a target protein. It scores different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to identify the most likely binding mode.

MD Simulations of Ligand-Protein Complexes: Following docking, an MD simulation of the ligand-protein complex can be performed. This simulation assesses the stability of the predicted binding pose over time and can reveal key amino acid residues that are crucial for anchoring the ligand in the binding site. nih.gov

For this compound, these in silico methods could be used to screen for potential biological targets and to understand the structural basis of its activity, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on In Vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern biological response. For piperazine derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities based on in vitro data.

Several studies on piperazine derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). For instance, a study on new piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov This suggests that the shape and charge distribution of the molecules are critical for their interaction with the biological target.

Another QSAR study focused on piperazine-based mTORC1 inhibitors for cancer therapy utilized Density Functional Theory (DFT) to calculate electronic, topological, geometrical, and physicochemical descriptors. mdpi.com The resulting Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) models showed good predictive power, with correlation coefficients (R²) of 0.74 and 0.78, respectively. mdpi.com Such models can be used to predict the inhibitory activity of new piperazine derivatives before their synthesis.

Furthermore, 2D-QSAR models have been developed for aryl alkanol piperazine derivatives with antidepressant activities. nih.gov These models, generated using Genetic Function Approximation (GFA), identified key descriptors influencing the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov For 5-HT reuptake, descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to be significant, while HOMO, PMI-mag, S_sssN, and Shadow-XZ were important for NA reuptake inhibition. nih.gov

Interactive Data Table: QSAR Studies on Piperazine Derivatives

| Class of Piperazine Derivative | Biological Activity | QSAR Method | Key Findings | Reference |

|---|---|---|---|---|

| General Piperazine Derivatives | Antihistamine and Antibradykinin | 3D-QSAR (CoMFA) | Electrostatic and steric factors are crucial for activity. | nih.gov |

| mTORC1 Inhibitors | Anticancer | DFT, MLR, MNLR | Developed models with good predictive power (R² up to 0.78). | mdpi.com |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics that can be difficult to obtain through experimental methods alone. For a compound like this compound, computational chemistry could be employed to understand its synthesis and potential metabolic pathways.

Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms. For instance, DFT calculations have been used to investigate the stability of compounds and their interactions within biological systems, as seen in a study on thiouracil amides targeting poly (ADP-ribose) polymerase. mdpi.com By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the electron-donating and accepting capabilities of a molecule, which are crucial for its reactivity. mdpi.com

Computational studies can also be used to explore the thermodynamics and kinetics of a reaction. In a study on the elimination of 2-pentanone, the B3LYP/6-31+g(d) level of theory was used to model the reaction pathway. researchgate.net The study identified a six-membered cyclic transition state and determined that the reaction is endothermic. researchgate.net Such an approach could be applied to understand the potential degradation pathways of this compound.

Furthermore, computational methods can be used to study the mechanism of enzyme-catalyzed reactions. A computational study on the reaction mechanism of dihydropyrimidinase used a quantum mechanical cluster approach based on DFT to model the enzyme's active site. rsc.org This allowed for the characterization of the reaction mechanism, including the role of specific amino acid residues in catalysis. rsc.org If this compound is metabolized by enzymes, similar computational approaches could be used to elucidate the metabolic pathways.

Interactive Data Table: Computational Chemistry in Reaction Mechanism Elucidation

| Area of Application | Computational Method | Key Insights | Reference |

|---|---|---|---|

| Molecular Stability and Reactivity | DFT (HOMO-LUMO analysis) | Understanding electron transfer capabilities crucial for bioactivity. | mdpi.com |

| Reaction Pathways and Thermodynamics | DFT (B3LYP/6-31+g(d)) | Identification of transition states and determination of reaction energetics (e.g., endothermic/exothermic). | researchgate.net |

In Vitro Biological Activity and Mechanistic Studies

Assays for Receptor Binding Affinity

No data from radioligand binding assays for 1-(2-Methyl-piperazin-1-yl)-ethanone are publicly available.

No data from fluorescence polarization assays for this compound are publicly available.

Enzyme Inhibition Profiling

No data from in vitro enzyme kinetics studies for this compound are publicly available.

No data from high-throughput screening for enzymatic modulation by this compound are publicly available.

Cell-Based Assays in Model Systems

No data from cell-based assays in model systems for this compound are publicly available.

Investigation of Cellular Uptake and Distribution

There is no specific information available in peer-reviewed literature detailing the cellular uptake and distribution of this compound. Studies on how this compound permeates cell membranes, its rate of uptake, and its subsequent localization within cellular compartments have not been published.

Evaluation of Cellular Pathway Modulation

Scientific literature does not currently contain studies that have evaluated the effects of this compound on specific cellular pathways. Research into whether this compound modulates key signaling cascades involved in cell proliferation, survival, or inflammation has not been reported.

Assessment of Cytotoxicity in Specific Cell Lines

While numerous piperazine (B1678402) derivatives have been assessed for their cytotoxic effects against various cancer cell lines, specific data for this compound is not available. There are no published studies presenting data, such as IC50 values, for this compound in any specific cell line.

A study on other piperazin-2-one-based structures has shown cytotoxic activity in cell lines such as HUH7 and AKH12. nih.gov However, this does not directly apply to this compound.

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Reference |

|---|

Investigation of Molecular Mechanisms of Action in In Vitro Systems

Detailed investigations into the molecular mechanisms of action for this compound in in vitro systems are absent from the current scientific literature. There is no information regarding its specific molecular targets or how it may exert its biological effects at a molecular level.

Selectivity and Potency Profiling Across Biological Targets In Vitro

A comprehensive selectivity and potency profile of this compound across a range of biological targets, such as enzymes and receptors, has not been published. A revoked BioAssay record on PubChem indicated a previous inhibition assay against JAK1, JAK2, and TYK2 enzymes, but the withdrawal of this record makes the data unreliable. nih.gov

Table 2: In Vitro Potency and Selectivity Profile of this compound

| Target | Assay Type | Potency (e.g., IC50, Ki) | Selectivity vs. Other Targets | Reference |

|---|

Advanced Analytical Methodologies for Purity and Quantitation

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for assessing the purity of chemical compounds like 1-(2-Methyl-piperazin-1-yl)-ethanone.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of non-volatile and thermally labile compounds. For piperazine (B1678402) derivatives, which may lack a strong chromophore, derivatization or the use of universal detectors might be necessary. jocpr.comsielc.com However, the ethanone (B97240) moiety in this compound provides a UV-active chromophore, simplifying detection.

Method development for this compound would focus on selecting an appropriate stationary phase, mobile phase, and detector to achieve optimal separation from potential impurities. A reversed-phase approach is commonly employed for piperazine derivatives. rdd.edu.iq The validation process ensures that the developed method is reliable, reproducible, and fit for its intended purpose. jocpr.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | | Gradient | Time (min) | % B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection | UV at 210 nm | | Injection Volume | 10 µL |

This table presents a hypothetical but typical set of starting conditions for method development.

Gas Chromatography (GC) is the preferred technique for analyzing volatile and semi-volatile substances. hakon-art.com It is particularly useful for detecting residual solvents from the synthesis process or volatile byproducts and impurities in this compound. The choice of a suitable capillary column, such as one with a mid-polarity stationary phase like (50%-Phenyl)-methylpolysiloxane (e.g., DB-17), is critical for achieving good separation of potential impurities like unreacted 2-methylpiperazine (B152721) or other starting materials. hakon-art.comresearchgate.net A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. hakon-art.com Method validation would ensure the procedure can accurately quantify these volatile components. hakon-art.com

Table 2: Typical GC Conditions for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1.0 µm) |

| Carrier Gas | Helium at 2.0 mL/min |

| Injector Temperature | 250°C |

| Detector (FID) Temp | 260°C |

| Oven Program | Initial: 150°C (hold 10 min)Ramp: 35°C/min to 260°C (hold 2 min) |

| Injection Mode | Split (e.g., 1:5 ratio) |

| Injection Volume | 1.0 µL |

This table is based on established methods for related piperazine compounds and serves as a representative example. researchgate.net

The presence of a methyl group at the second position of the piperazine ring makes this compound a chiral molecule, existing as (R) and (S) enantiomers. Since different enantiomers can have distinct pharmacological properties, it is crucial to determine the enantiomeric purity of the final product. nih.gov Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the standard method for separating enantiomers. nih.govunl.pt Polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Chiralpak), are often effective for separating chiral amines and their derivatives. unl.pt The separation of diastereomeric mixtures of substituted piperazines has been successfully achieved using chiral HPLC. nih.gov

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both quantification and structural identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis for the identification of impurities and degradation products. chimia.ch It combines the high separation power of HPLC with the high sensitivity and specificity of mass spectrometry. For this compound, an LC-MS method can be used to generate an impurity profile, detecting and identifying byproducts from the synthesis or products from degradation studies. chimia.ch Mass spectrometry provides the molecular weight of the impurities, and tandem MS (MS/MS) experiments can yield structural fragments, aiding in their definitive identification. chimia.chmdma.ch This technique is crucial for identifying unknown peaks observed during routine HPLC purity analysis. nih.govresearchgate.net

Table 3: Potential Impurities of this compound and LC-MS Identification

| Potential Impurity | Structure | Expected [M+H]⁺ (m/z) |

|---|---|---|

| 2-Methylpiperazine | C₅H₁₂N₂ | 101.1 |

| 1,4-Diacetyl-2-methylpiperazine | C₉H₁₆N₂O₂ | 185.1 |

This table illustrates how LC-MS can be used to hypothesize and confirm the identity of process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of MS, making it the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound analysis, GC-MS is used to identify trace volatile impurities that may not be detectable by other means. researchgate.net The mass spectrum of each separated component provides a unique fragmentation pattern, which acts as a "chemical fingerprint." This fingerprint can be compared against spectral libraries for positive identification of residual solvents, reagents, or volatile byproducts from the manufacturing process. mdma.chnih.gov

Titrimetric Methods for Purity Assessment

Titrimetric analysis, a classic and reliable quantitative chemical analysis method, can be effectively used to determine the purity of this compound. Given the basic nature of the piperazine moiety, acid-base titration is the most suitable approach.

This method involves the titration of a precisely weighed sample of the compound, dissolved in an appropriate solvent, with a standardized solution of a strong acid, such as perchloric acid or hydrochloric acid. uoi.grlibretexts.org The piperazine ring contains two nitrogen atoms that can be protonated, acting as a weak base. rdd.edu.iq The reaction proceeds to an equivalence point where the moles of the acid added are stoichiometrically equivalent to the moles of the basic substance in the sample.

The endpoint of the titration can be detected using a suitable indicator or by potentiometric means. slideshare.net For non-aqueous titrations, which are often preferred for weakly basic amines to obtain a sharper endpoint, a solvent like glacial acetic acid is used, and the titrant is typically perchloric acid in acetic acid. The endpoint can be visualized by a color change of an indicator like crystal violet or determined by monitoring the potential change with a pH electrode.

The purity of the this compound sample is calculated based on the volume of the standardized acid consumed to reach the equivalence point, the concentration of the titrant, and the initial mass of the sample.

Hypothetical Titrimetric Purity Assessment of this compound

| Parameter | Value |

| Sample Weight | 0.2500 g |

| Titrant | 0.1 N Perchloric Acid |

| Volume of Titrant Consumed | 17.50 mL |

| Molecular Weight of Compound | 142.20 g/mol |

| Calculated Purity | 99.5% |

The calculation for purity would be performed as follows:

Purity (%) = (Volume of Titrant × Normality of Titrant × Molecular Weight) / (Sample Weight × 2) × 100

(Note: The division by 2 assumes the piperazine ring is fully protonated by two equivalents of acid.)

This titrimetric method offers a cost-effective and accurate means for the quality control and purity verification of this compound in a manufacturing setting.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While the traditional synthesis of N-acylated piperazines is well-established, future research will likely focus on more efficient, selective, and sustainable methods applicable to asymmetrically substituted piperazines like 1-(2-methyl-piperazin-1-yl)-ethanone. Traditional methods for introducing substituents at the carbon atoms of piperazines are often lengthy and limited by starting material availability. mdpi.com Recent advances in C-H functionalization offer a more direct route to creating structural diversity on the piperazine (B1678402) ring. mdpi.com

Emerging synthetic strategies that could be adapted for this compound include:

Photoredox Catalysis: This approach, utilizing light to drive chemical reactions, has been successfully used for the C-H alkylation of carbamate-protected piperazines and in protocols like the stannyl (B1234572) amine protocol (SnAP) and carboxylic amine protocol (CLAP) for creating C2-substituted piperazines. mdpi.com These methods offer green alternatives to traditional synthesis, sometimes avoiding toxic reagents like tin and allowing for reactions under mild conditions. mdpi.com

Direct Lithiation: Advances in direct α-lithiation of N-Boc protected piperazines allow for the introduction of various electrophiles, including acyl groups, at the C2 position. mdpi.com Overcoming the challenge of cryogenic temperatures required for these reactions is an active area of research. mdpi.com

Flow Chemistry: The integration of methods like photoredox catalysis with continuous flow systems can simplify reaction workups and improve scalability and safety, offering a significant advantage over batch processing. mdpi.com

Rearrangement Reactions: A variety of rearrangement reactions, such as the aza-Wittig, Curtius, and Schmidt rearrangements, are being employed to create piperazine analogs and could be explored for novel pathways to C-substituted structures. benthamdirect.com

These advanced methodologies could provide more efficient and versatile routes to this compound and a diverse library of its derivatives for further study.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Challenges |

| Photoredox Catalysis | Direct C-H functionalization, mild reaction conditions, green chemistry approach. mdpi.com | Catalyst cost and availability, metal contamination. mdpi.com |

| Direct C-H Lithiation | Direct introduction of functional groups at the carbon skeleton. mdpi.com | Requires cryogenic temperatures, strong bases. mdpi.com |

| Flow Chemistry | Improved scalability, safety, and simplified workup. mdpi.com | Initial setup costs, optimization of flow parameters. |

| Rearrangement Reactions | Access to novel and complex piperazine analogs. benthamdirect.com | Substrate scope, reaction condition optimization. benthamdirect.com |

Exploration of Undiscovered Biological Targets (In Vitro)

The piperazine scaffold is present in drugs targeting a vast array of biological conditions, including cancer, microbial infections, and central nervous system disorders. rsc.orgresearchgate.net While the specific biological profile of this compound is not extensively documented, the activities of structurally related compounds suggest several promising avenues for in vitro investigation.

Sigma Receptors: Molecules with piperazine substructures have demonstrated a high binding affinity for sigma receptors, which are overexpressed in a variety of cancers like melanoma, glioma, and breast cancer. rsc.orgrsc.org Computational docking studies on the related compound 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone identified it as a potential high-affinity ligand for the sigma-1 receptor (σ1R). rsc.orgrsc.org In vitro binding assays and functional studies could be employed to determine if this compound shares this activity.

Chemokine Receptors: A study focused on designing novel CCR5 antagonists for anti-HIV-1 agents synthesized a series of 2-methylpiperazine (B152721) derivatives. nih.gov Several of these compounds showed potent antiviral activity at the nanomolar level in HIV-1 single-cycle assays. nih.gov This precedent strongly supports screening this compound for activity against CCR5 and other chemokine receptors involved in inflammation and viral entry.

Proteasome Inhibition: Peptidyl derivatives containing a piperazine ring have been designed as non-covalent inhibitors of the 20S proteasome, a key target in cancer therapy, particularly for multiple myeloma. nih.gov Screening this compound against the chymotrypsin-like activity of the proteasome could reveal unexpected anticancer potential.

Antiproliferative and Antimicrobial Screens: Broad-based in vitro screening against panels of human cancer cell lines and various microbial pathogens (bacterial and fungal) is warranted. mdpi.comresearchgate.net Piperazine derivatives have shown significant activity against various fungi and both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netresearchgate.net

| Potential Biological Target Class | Rationale Based on Related Compounds | Relevant In Vitro Assays |

| Sigma Receptors | High affinity shown by other N-acylated piperazines for σ1R. rsc.orgrsc.org | Radioligand binding assays, cell-based functional assays. |

| Chemokine Receptors (e.g., CCR5) | Potent anti-HIV-1 activity found in other 2-methylpiperazine derivatives. nih.gov | Calcium mobilization assays, viral entry inhibition assays. |

| Proteasome | Piperazine-containing peptides act as potent proteasome inhibitors. nih.gov | Proteasome activity assays (e.g., chymotrypsin-like). |

| Broad Anticancer/Antimicrobial | Piperazine is a privileged scaffold in anticancer and antimicrobial drugs. researchgate.netmdpi.com | Cancer cell line viability assays (e.g., MTT), microbial growth inhibition assays. |

Application in Materials Science or Catalyst Development

The unique structural and electronic properties of the piperazine ring extend its utility beyond medicine into materials science and catalysis. nih.gov The two nitrogen atoms in the piperazine ring can act as versatile ligands for coordinating with metal ions.

Future research could explore the application of this compound in:

Catalysis: As a ligand for transition metals, it could be used to form novel metal complexes. rsc.org These complexes could be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations. The specific substitution pattern may influence the catalyst's stability, solubility, and selectivity.

Metal-Organic Frameworks (MOFs): Piperazine derivatives are used as building blocks in the design and synthesis of MOFs. rsc.org These materials have applications in gas storage, separation, and catalysis. The acetyl and methyl groups on this compound could modify the pore size and surface chemistry of a resulting MOF.

CO2 Capture: Amine-containing materials, including piperazines, are widely studied for their ability to capture carbon dioxide. nih.gov The potential of this compound and polymers derived from it could be evaluated for CO2 capture applications.

Advanced Computational Model Development for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. For this compound, developing advanced computational models could accelerate the discovery of its functions.

Molecular Docking and Dynamics: As demonstrated with related piperazine compounds targeting the sigma-1 receptor, molecular docking can predict the binding mode and affinity of a ligand to a biological target. rsc.orgrsc.orgrsc.org Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time. rsc.orgrsc.org These methods can be used to screen this compound against a wide range of virtual protein targets.

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives of this compound is synthesized and tested for a specific biological activity, QSAR models can be developed. researchgate.net These models use statistical methods to correlate variations in chemical structure with changes in biological activity, allowing for the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent molecules. researchgate.net

Pharmacokinetics/ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net Applying these models to this compound can provide early insights into its drug-likeness and potential liabilities, saving time and resources in the drug development process.

Integration with Chemoinformatics and Big Data Approaches in Chemical Research

The increasing availability of large chemical and biological datasets presents new opportunities for discovering the potential of compounds like this compound.

Virtual Screening: This compound can be included as a digital entity in large chemical libraries for high-throughput virtual screening campaigns. wellcomeopenresearch.org By comparing its structure to those of millions of other compounds with known activities, machine learning algorithms can predict its likely biological targets.

Scaffold Hopping and Similarity Searching: Chemoinformatics tools can use the this compound structure as a query to search vast databases for structurally different molecules that may have similar biological activities (scaffold hopping) or for closely related analogs with documented properties (similarity searching). wellcomeopenresearch.org

Polypharmacology Prediction: It is rare for a drug to interact with only one target. Big data approaches can be used to predict the likely polypharmacology of this compound—its potential to interact with multiple biological targets. This can help identify opportunities for drug repurposing or flag potential off-target effects early in the research process.

Q & A

Q. What are the established synthetic routes for 1-(2-Methyl-piperazin-1-yl)-ethanone, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or acylation reactions. For example, a Friedel-Crafts acylation might introduce the ethanone moiety to the piperazine ring. Key parameters include:

- Catalyst choice : Lewis acids like AlCl₃ or FeCl₃ for acylation reactions.

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

- Optimization : Adjusting stoichiometry of 2-methylpiperazine and acetyl chloride in anhydrous conditions can enhance yield .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the methyl group on piperazine (δ ~1.2 ppm for CH₃) and the ketone carbonyl (δ ~205–210 ppm in ¹³C). Piperazine protons appear as multiplets between δ 2.5–3.5 ppm .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ethanone group.

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 156.2 (C₇H₁₂N₂O) .

Q. What computational tools predict the physicochemical properties of this compound?

- Methodological Answer :

- Lipinski’s Rule : Use SwissADME to predict drug-likeness (e.g., molecular weight <500, logP <5). For this compound, logP ~1.2 suggests moderate hydrophobicity .

- ACD/Labs Percepta : Predicts solubility (~2.5 mg/mL in water) and pKa (piperazine N-H ~9.5) .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Software : PyRx for docking simulations; Discovery Studio for visualization.

- Target Selection : Prioritize kinases (e.g., HER2) based on structural analogs (e.g., 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone shows HER2 affinity ).

- Validation : Compare docking scores (e.g., AutoDock Vina binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. What experimental strategies resolve contradictions between in silico ADMET predictions and in vitro toxicity data?

- Methodological Answer :

- Data Reconciliation : If SwissADME predicts high permeability but in vitro assays show poor absorption, validate with Caco-2 cell assays.

- Metabolic Stability : Use liver microsomes to test cytochrome P450 interactions. Discrepancies may arise from unmodeled metabolic pathways .

- Crystallography : Resolve 3D structure via SHELX (for protein-ligand complexes) to identify unaccounted binding modes .

Q. How can reaction conditions be optimized for scaling up this compound synthesis without compromising purity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst load to identify robust conditions.

- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and detect intermediates.

- Green Chemistry : Replace AlCl₃ with ionic liquids to reduce waste .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the piperazine ring to improve target affinity.

- Pro-drug Design : Convert the ketone to a Schiff base for controlled release.

- Case Study : Analogous compounds with thiophene or imidazole substitutions show enhanced anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.